2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H19BrO5 and its molecular weight is 419.271. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthetic Pathways
Research into the reactions of brominated benzolactones and lactams has contributed to understanding the mechanisms behind various chemical transformations, including those involving 2-methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate derivatives. For instance, the study by Kammel et al. (2015) elucidates the reaction mechanisms of brominated lactones under mildly basic conditions, leading to the formation of thiazole derivatives and proposing mechanisms involving α-thioiminium or isothiouronium salts (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Similarly, the synthesis and characterization of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, which share a close structural relationship, have shown potential antimicrobial activity, highlighting the importance of structural modifications in enhancing biological activity (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012).
Anticholinesterase Compounds
The development of novel anticholinesterase agents based on the molecular skeletons of benzofurans is another significant application. Luo et al. (2005) have synthesized compounds demonstrating potent inhibition against acetyl- and butyrylcholinesterase, providing a basis for the development of treatments for diseases like Alzheimer's (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).
Antiviral Activity
Compounds derived from this compound have been explored for their antiviral properties as well. The synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, has shown marked inhibition of retrovirus replication, indicating their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of β-Amyloid Aggregation Inhibitors
The synthesis of specific benzofuran derivatives has been targeted for inhibiting β-amyloid aggregation, a key factor in the progression of Alzheimer's disease. The efficient synthesis of such compounds demonstrates the broader applicability of benzofuran derivatives in medicinal chemistry and drug development (Choi, Seo, Son, & Kang, 2003).
Properties
IUPAC Name |
2-methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5/c1-13-19(20(22)24-10-9-23-2)16-11-15(7-8-18(16)26-13)25-12-14-5-3-4-6-17(14)21/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMBNFJARNGQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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